molecular formula C19H13Cl2N3 B2812903 4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 887202-25-7

4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2812903
M. Wt: 354.23
InChI Key: BIHBLVNFSLHIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It’s a key intermediate when preparing active pharmaceutical ingredients . It’s known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis and Docking Studies : A study developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound structurally related to the target chemical. The synthesis involved coupling related chemicals, with the products characterized by spectral analyses and docking studies, indicating potential applications in chemical and pharmaceutical research (Bommeraa, Merugu, & Eppakayala, 2019).

  • Crystal Structures and Chemical Interactions : Research on the crystal structures of derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showed different positioning of side chains relative to the heterocyclic ring, depending on the substituent, which can provide insights into the design of new compounds with specific properties (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Potential Applications

  • Photophysical Properties for Optoelectronic Applications : A study on the palladium-catalyzed Suzuki–Miyaura reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with aryl boronic acids led to the synthesis of novel non-linear molecules. These molecules were identified as blue light-emitters with varying fluorescence quantum yields, indicating potential applications in optoelectronics (Tumkevičius, Dodonova, Kazlauskas, Masevičius, Skardžiūtė, & Juršėnas, 2010).

  • Chemical Synthesis and Biological Activity : Another study synthesized derivatives of pyrrolo[2,3-d]pyrimidine, examining their crystal structure and biological activity. This suggests the relevance of such compounds in developing pharmaceuticals and understanding their interactions at the molecular level (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of thiopyrimidine derivatives, a group related to pyrimidines, were explored through DFT/TDDFT calculations and experimental studies. These compounds showed considerable NLO character, highlighting their potential for optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

properties

IUPAC Name

4-chloro-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c1-12-7-8-14(9-16(12)20)24-10-15(13-5-3-2-4-6-13)17-18(21)22-11-23-19(17)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHBLVNFSLHIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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